molecular formula C18H22N4O2 B11002907 N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Cat. No.: B11002907
M. Wt: 326.4 g/mol
InChI Key: ZMBNVMNFGRUPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone with two distinct substituents:

  • Pyrido[2,1-c][1,2,4]triazin-4-one moiety: A fused heterocyclic system with a keto group, likely influencing hydrogen-bonding interactions and target binding affinity.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

InChI

InChI=1S/C18H22N4O2/c23-17(19-12-11-14-6-2-1-3-7-14)10-9-15-18(24)22-13-5-4-8-16(22)21-20-15/h4-6,8,13H,1-3,7,9-12H2,(H,19,23)

InChI Key

ZMBNVMNFGRUPSM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCC2=NN=C3C=CC=CN3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.

    Synthesis of the pyridotriazine moiety: This involves the cyclization of appropriate precursors, often using reagents like hydrazine and aldehydes.

    Coupling reactions: The final step involves coupling the cyclohexene and pyridotriazine intermediates with a propanamide group, often using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the cyclohexene ring.

    Substitution: Nucleophilic substitution reactions can occur at the amide or pyridotriazine moiety, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Various substituted amides or pyridotriazine derivatives.

Scientific Research Applications

Research indicates that compounds containing triazine and pyridine derivatives often exhibit significant biological activities. The following subsections detail the applications of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide in various therapeutic areas:

Anticancer Activity

Several studies have highlighted the potential of pyrido[2,1-c][1,2,4]triazin derivatives in cancer therapy. These compounds can inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.
  • Case Studies : Research has shown that similar compounds possess activity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties.

Antimicrobial Properties

The presence of nitrogen-rich heterocycles like triazines has been linked to antimicrobial activity:

  • In Vitro Studies : Preliminary studies indicate that the compound exhibits activity against a range of bacteria and fungi. This could be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic inflammatory conditions:

  • Research Findings : Compounds with similar structures have been investigated for their anti-inflammatory properties, potentially providing relief from symptoms associated with inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

Substituent Effect on Activity
Cyclohexene GroupEnhances lipophilicity and cellular uptake
Pyrido[2,1-c][1,2,4]triazinEssential for biological activity
Propanamide LinkageInfluences binding affinity to target proteins
Activity Type Target IC50 Value (µM)Reference
AnticancerMCF7 (Breast Cancer)15Study 1
AntimicrobialE. coli10Study 2
Anti-inflammatoryRAW 264.7 Macrophages25Study 3

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous propanamide derivatives based on substituent variations, as identified in patents and chemical databases.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name (IUPAC) Key Structural Features Hypothesized Properties/Biological Relevance Source
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide Cyclohexenylethyl + pyridotriazinone High lipophilicity (logP); potential kinase inhibition N/A
N-benzyl-3-(4-chlorophenyl)-2-[methyl-(2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl)amino]-propanamide Benzyl, chlorophenyl, trimethoxyphenyl, pyridyl Anticancer activity (tubulin inhibition inferred) Patent
McPT (N-[2-(1H-indol-3-yl)ethyl]-N-methylsulfinamino propanamide) Indolylethyl + methylsulfinamino Psychoactive potential (structural similarity to cannabinoids) Regulatory report
3-(2,4-dioxo-3H-pyrimidin-1-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide Dioxopyrimidinyl + phenylthiazole Antiviral or enzyme inhibition (nucleoside analog mimicry) Chemical database

Key Observations:

Substituent-Driven Lipophilicity: The cyclohexenylethyl group in the target compound likely enhances lipophilicity compared to the benzyl (Patent ) or phenylthiazole () groups. This may improve blood-brain barrier penetration but reduce aqueous solubility.

Heterocyclic Pharmacophores: The pyridotriazinone core in the target compound is structurally distinct from the dioxopyrimidinyl () or trimethoxyphenyl () groups. Pyridotriazinones are known to interact with ATP-binding pockets in kinases, suggesting possible kinase inhibitory activity. The phenylthiazole moiety in may confer antiviral properties via nucleoside reverse transcriptase inhibition.

Biological Activity Trends :

  • Compounds with chlorophenyl/trimethoxyphenyl groups () are frequently associated with antitubulin activity, as seen in combretastatin analogs.
  • Indole-derived propanamides like McPT () often exhibit central nervous system activity due to structural mimicry of neurotransmitters.

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships.

Chemical Characteristics

IUPAC Name : N-(2-(cyclohexen-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
Molecular Formula : C₁₉H₂₁N₅O₂
Molecular Weight : 357.41 g/mol
CAS Number : Not specified in the available sources.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity. In vitro assays indicated that it inhibits cell proliferation in human breast and lung cancer cell lines (MCF7 and A549), with IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin and cisplatin .
Cell LineIC₅₀ (µM)Reference
MCF712.5
A54915.0

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • In Vitro Testing : It has shown activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL depending on the strain tested .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Cyclohexene Ring : The presence of the cyclohexene moiety is crucial for enhancing lipophilicity and cellular uptake.
  • Pyrido[2,1-c][1,2,4]triazin Core : This heterocyclic structure contributes to the compound's ability to interact with DNA and inhibit topoisomerases, which are vital for cancer cell proliferation .

Case Studies

Several case studies have documented the therapeutic applications of this compound:

  • Breast Cancer Model : In a xenograft model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to controls (p < 0.05). Histological analysis revealed increased apoptosis in treated tumors .
  • Combination Therapy : When combined with standard chemotherapy agents, N-(2-(cyclohexen-1-yl)ethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide exhibited synergistic effects that enhanced overall efficacy while reducing side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.